

2-Chloro-5-hydroxynicotinic Acid: Structural Architecture & Synthetic Utility

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxynicotinic acid

CAS No.: 42959-40-0

Cat. No.: B1590597

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Executive Summary

2-Chloro-5-hydroxynicotinic acid (CAS: 42959-40-0) is a trisubstituted pyridine scaffold serving as a high-value pharmacophore in the synthesis of bioactive small molecules.^{[1][2][3][4]} Characterized by a halogenated core with orthogonal reactivity handles—an electrophilic chlorine at C2, a nucleophilic hydroxyl at C5, and an acidic carboxyl moiety at C3—it is a critical intermediate for developing kinase inhibitors, allosteric modulators, and agrochemicals. This guide analyzes its structural properties, validated synthetic pathways, and characterization protocols.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a pyridine ring distorted by the push-pull electronic effects of its substituents.

- **C2-Chlorine (Cl):** Acts as an inductive electron-withdrawing group (EWG), deactivating the ring but providing a site for S_NAr reactions.
- **C3-Carboxylic Acid (COOH):** Forms strong intermolecular hydrogen bonds (dimerization) in the solid state; pK_a ~3.5.

- C5-Hydroxyl (OH): Acts as a mesomeric electron donor. Unlike 2-hydroxypyridines, the 5-hydroxy isomer does not undergo lactam-lactim tautomerism to a stable carbonyl form, retaining its phenolic character (pKa ~8.5).

Key Physicochemical Data

| Property | Value / Description |
|-------------------|--|
| IUPAC Name | 2-Chloro-5-hydroxy-3-pyridinecarboxylic acid |
| CAS Number | 42959-40-0 |
| Molecular Formula | C ₆ H ₄ ClNO ₃ |
| Molecular Weight | 173.55 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 258–261 °C (dec.) ^[5] |
| Solubility | Soluble in DMSO, MeOH, aqueous base; sparingly soluble in water. |
| pKa (Predicted) | Acid: ~3.2 |

Synthetic Pathways & Process Chemistry^{[2][3]}

The synthesis of **2-chloro-5-hydroxynicotinic acid** typically requires regioselective functionalization. The most robust route involves the N-oxide rearrangement strategy, which leverages the specific activation of the pyridine 2-position.

Primary Synthesis Route: N-Oxide Activation

This protocol avoids the poor selectivity of direct chlorination on the electron-deficient pyridine ring.

- Oxidation: 5-Hydroxynicotinic acid is oxidized using m-CPBA or H₂O₂/Acetic Acid to yield the N-oxide.
- Chlorination/Rearrangement: The N-oxide is treated with phosphorus oxychloride (POCl₃). The oxygen of the N-oxide attacks the phosphorus, creating an activated intermediate.

Chloride ion attacks the C2 position (alpha to nitrogen), followed by elimination of the phosphate group to restore aromaticity.

Reaction Mechanism Diagram

The following diagram illustrates the critical electronic flow during the regioselective chlorination.



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Figure 1: Synthetic pathway via N-oxide activation ensuring C2 regioselectivity.

Structural Characterization Protocols

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

- Solvent: DMSO- d_6 (preferred due to solubility).
- ^1H NMR (400 MHz):
 - δ 13.5 ppm (br s, 1H): Carboxylic acid proton (COOH).
 - δ 10.2 ppm (s, 1H): Hydroxyl proton (OH).
 - δ 8.25 ppm (d, $J = 2.8$ Hz, 1H): H6 proton (adjacent to Nitrogen, deshielded).
 - δ 7.65 ppm (d, $J = 2.8$ Hz, 1H): H4 proton (between Cl/COOH and OH).
 - Note: The coupling constant ($J \sim 3$ Hz) is characteristic of meta coupling between H4 and H6.

Mass Spectrometry (LC-MS)[6]

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
- Observed Ion: $[M-H]^- = 171.9$.
- Isotope Pattern: Distinct 3:1 ratio for $^{35}\text{Cl}:$ ^{37}Cl isotopes (m/z 172/174).

Pharmacophore Utility in Drug Design

The **2-Chloro-5-hydroxynicotinic acid** scaffold offers three distinct vectors for chemical elaboration, making it a versatile "triage" intermediate.

Structure-Activity Relationship (SAR) Vectors

- Vector A (C2-Cl): Ideal for S_NAr displacement with amines or thiols to introduce solubility-enhancing groups or target-binding motifs.
 - Example: Reaction with piperazine yields 2-(piperazin-1-yl) derivatives common in GPCR ligands.
- Vector B (C3-COOH): Standard amide coupling (EDC/HOBt) allows attachment to the core pharmacophore skeleton.
- Vector C (C5-OH): Etherification (Mitsunobu reaction or alkylation) allows for tuning of lipophilicity and metabolic stability.

Experimental Workflow: S_NAr Validation

To verify the reactivity of the C2-chlorine:

- Dissolve 1 eq. of **2-chloro-5-hydroxynicotinic acid** in DMF.
- Add 2.5 eq. of morpholine and 3 eq. of DIPEA.
- Heat to 80°C for 4 hours.
- Monitor by TLC/LC-MS for the formation of the 2-morpholino adduct (displacement of Cl).

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